molecular formula C14H22O2 B097067 Isobornyl methacrylate CAS No. 16868-12-5

Isobornyl methacrylate

Cat. No.: B097067
CAS No.: 16868-12-5
M. Wt: 222.32 g/mol
InChI Key: IAXXETNIOYFMLW-UHFFFAOYSA-N
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Description

Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate: is an organic compound with the molecular formula C14H22O2. It is a derivative of methacrylic acid and is known for its unique bicyclic structure. This compound is commonly used in the production of polymers and resins due to its excellent adhesion properties and resistance to environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobornyl methacrylate typically involves the esterification of methacrylic acid with exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used.

Major Products Formed:

Scientific Research Applications

Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isobornyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can interact with various substrates, providing strong adhesion and resistance to environmental factors. The bicyclic structure of the compound also contributes to its rigidity and stability .

Comparison with Similar Compounds

Uniqueness: Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate is unique due to its combination of a methacrylate group and a rigid bicyclic structure. This combination imparts excellent adhesion properties, resistance to environmental factors, and the ability to form stable polymers. Its versatility in various applications, from medical devices to industrial coatings, sets it apart from other similar compounds .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXETNIOYFMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860016
Record name 2-Bornyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name Isobornyl methacrylate
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

112-117 °C at 0.33 kPa
Record name ISOBORNYL METHACRYLATE
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Density

0.980 @ 25 °C
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/
Record name Isobornyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5670
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

7534-94-3, 16868-12-5
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bornyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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